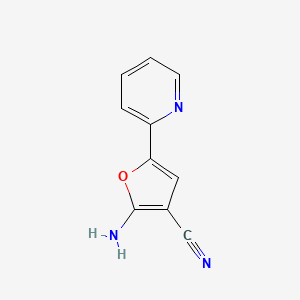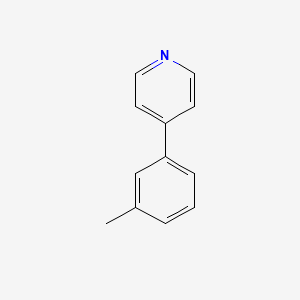![molecular formula C18H39NO3 B14170812 N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine CAS No. 926294-44-2](/img/structure/B14170812.png)
N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine is a chemical compound with the molecular formula C18H39NO3. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long hydrophobic dodecyl chain and hydrophilic ethoxy groups, making it an effective emulsifier and detergent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine typically involves the reaction of dodecyl alcohol with ethylene oxide to form dodecyloxyethanol. This intermediate is then reacted with additional ethylene oxide units to produce the triethylene glycol monododecyl ether. Finally, the resulting compound is reacted with methylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors capable of handling the exothermic nature of ethylene oxide reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction temperatures and pressures are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Produces corresponding oxides and carboxylic acids.
Reduction: Yields simpler amines and alcohols.
Substitution: Results in the formation of new substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a detergent in cell lysis buffers.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, personal care products, and cleaning agents
Wirkmechanismus
The mechanism of action of N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to emulsify and solubilize hydrophobic substances in aqueous solutions. It interacts with lipid bilayers and proteins, disrupting their structure and enhancing the permeability of cell membranes. This makes it effective in applications such as cell lysis and drug delivery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylene glycol monododecyl ether: Similar in structure but lacks the methylamine group.
Dodecyltriethylene glycol: Another surfactant with similar hydrophobic and hydrophilic properties.
Polyethylene glycol dodecyl ether: A related compound with varying lengths of ethylene glycol units
Uniqueness
N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine is unique due to its specific combination of a long hydrophobic dodecyl chain and multiple ethoxy groups, along with a methylamine group. This structure provides it with distinct surfactant properties, making it highly effective in emulsification and solubilization processes. Its ability to interact with both hydrophobic and hydrophilic substances sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
926294-44-2 |
|---|---|
Molekularformel |
C18H39NO3 |
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
N-[2-(2-dodecoxyethoxy)ethoxy]-N-methylmethanamine |
InChI |
InChI=1S/C18H39NO3/c1-4-5-6-7-8-9-10-11-12-13-14-20-15-16-21-17-18-22-19(2)3/h4-18H2,1-3H3 |
InChI-Schlüssel |
PQCOSCDHKBKLHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCCOCCON(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170743.png)
![Ethyl 7,7-dimethyl-2-(prop-2-enylcarbamothioylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B14170751.png)


![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)
![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)

![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)



![9-Methyl-3,6-bis[2-(pyridin-4-YL)ethenyl]-9H-carbazole](/img/structure/B14170817.png)
